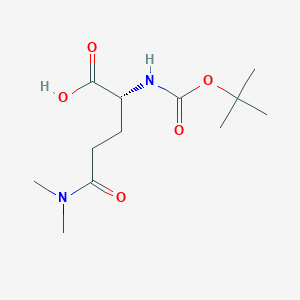

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, also known as (R)-Boc-DMA-OXP, is an amino acid derivative which has been widely studied in both in vitro and in vivo studies. It is an important building block for many peptides and proteins, and has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protective group for amines. The Boc group is particularly valuable because it can be introduced under mild conditions and removed selectively in the presence of other sensitive functional groups . This compound, with its Boc-protected amino group, is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Peptide Synthesis

In peptide synthesis, the Boc group is employed to protect the amino group during the coupling of peptide chains. This compound’s structure allows for the selective deprotection of the Boc group without affecting other tert-butyl protected moieties, which is crucial for the stepwise construction of peptides .

Biocatalysis

The unique reactivity of the tert-butyl group is explored in biocatalysis. Enzymes can be engineered to selectively recognize Boc-protected substrates, leading to innovative approaches in the synthesis of chiral compounds .

Wirkmechanismus

Target of Action

The compound, also known as (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is primarily used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The primary targets of this compound are therefore amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds, particularly amino acids . The Boc group serves as a protective group for the amino group in amino acids during peptide synthesis. It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence and structure of the synthesized peptide.

Biochemical Pathways

The introduction of the Boc group into amino acids is a key step in the synthesis of Boc-amino acids, which are used in the production of peptides and proteins . This process affects the biochemical pathway of protein synthesis, specifically the step involving the coupling of amino acids. The presence of the Boc group ensures that the amino acids couple in the correct sequence, thereby leading to the formation of the desired peptide or protein.

Result of Action

The primary result of the action of this compound is the successful synthesis of Boc-amino acids, which can then be used to produce peptides and proteins with the correct sequence and structure . This is crucial in both biological research and pharmaceutical development, where peptides and proteins are often used as therapeutic agents or targets for drug discovery.

Action Environment

The efficiency and sustainability of the compound’s action can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to make the process of introducing the Boc group into organic compounds more efficient, versatile, and sustainable compared to traditional batch processes . Other factors, such as temperature, pH, and the presence of other reagents, can also affect the compound’s efficacy and stability.

Eigenschaften

IUPAC Name |

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAADPAONILMH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)